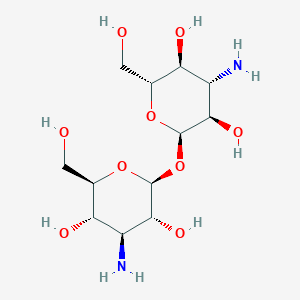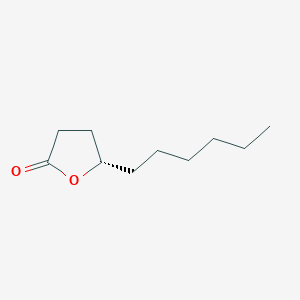
3-(Thiophen-3-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiophen-3-yl)isoxazole is a heterocyclic compound that has been widely studied due to its potential applications in medicinal chemistry. It is a derivative of isoxazole and contains a thiophene ring, which makes it a unique compound with interesting properties.
Applications De Recherche Scientifique
3-(Thiophen-3-yl)isoxazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-(Thiophen-3-yl)isoxazole has been investigated as a potential anticancer agent.
Mécanisme D'action
The mechanism of action of 3-(Thiophen-3-yl)isoxazole is not fully understood. However, it has been proposed that it acts on various molecular targets in the body, including ion channels, enzymes, and receptors. It has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal activity. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Effets Biochimiques Et Physiologiques
3-(Thiophen-3-yl)isoxazole has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant effects and to improve cognitive function in animal models of neurodegenerative diseases. Additionally, it has been shown to have anticancer effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Thiophen-3-yl)isoxazole in lab experiments is its versatility. It can be used in a variety of assays to investigate its effects on different molecular targets. Additionally, it is relatively easy to synthesize and can be obtained in good yields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific molecular targets.
Orientations Futures
There are several future directions for research on 3-(Thiophen-3-yl)isoxazole. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its anticancer properties further and to determine its mechanism of action in cancer cells. Additionally, more research is needed to understand its effects on specific molecular targets and to design experiments to investigate these effects.
Méthodes De Synthèse
The synthesis of 3-(Thiophen-3-yl)isoxazole can be achieved through several methods. One of the most common methods involves the reaction of 3-bromothiophene with hydroxylamine-O-sulfonic acid in the presence of a base such as potassium carbonate. This reaction leads to the formation of 3-(Thiophen-3-yl)isoxazole in good yields. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
Propriétés
Numéro CAS |
103092-70-2 |
|---|---|
Nom du produit |
3-(Thiophen-3-yl)isoxazole |
Formule moléculaire |
C7H5NOS |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
3-thiophen-3-yl-1,2-oxazole |
InChI |
InChI=1S/C7H5NOS/c1-3-9-8-7(1)6-2-4-10-5-6/h1-5H |
Clé InChI |
HGHJAIOXNDMCTC-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C2=CSC=C2 |
SMILES canonique |
C1=CON=C1C2=CSC=C2 |
Synonymes |
Isoxazole, 3-(3-thienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)